1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one
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Overview
Description
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties .
Preparation Methods
The synthesis of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one typically involves multiple steps. One common method includes the reaction of 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole with pentanoyl chloride under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . Molecular docking studies have shown that the compound can fit into the active sites of various proteins, influencing their function .
Comparison with Similar Compounds
1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one is unique due to its specific structural features and biological activities. Similar compounds include:
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: This compound shares a similar indole core but differs in its substituents and biological activities.
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone: Another related compound with a different side chain, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentan-1-one |
InChI |
InChI=1S/C17H22N2O2/c1-3-4-5-17(20)19-9-8-16-14(11-19)13-10-12(21-2)6-7-15(13)18-16/h6-7,10,18H,3-5,8-9,11H2,1-2H3 |
InChI Key |
XIOFWEFCONCFJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Origin of Product |
United States |
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